molecular formula C24H20N4OS3 B11185955 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

Cat. No.: B11185955
M. Wt: 476.6 g/mol
InChI Key: SBGRLFWSLHUPBG-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a complex organic compound that features a benzothiazole moiety linked to a tetrahydrothienopyridine structure

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole and tetrahydrothienopyridine intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or tetrahydrothienopyridine rings, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It may be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease progression.

Properties

Molecular Formula

C24H20N4OS3

Molecular Weight

476.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide

InChI

InChI=1S/C24H20N4OS3/c25-12-18-17-10-11-28(13-16-6-2-1-3-7-16)14-21(17)31-23(18)27-22(29)15-30-24-26-19-8-4-5-9-20(19)32-24/h1-9H,10-11,13-15H2,(H,27,29)

InChI Key

SBGRLFWSLHUPBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3)C#N)CC5=CC=CC=C5

Origin of Product

United States

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